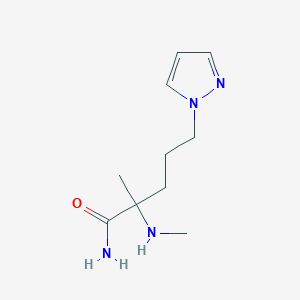

2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide

Description

Historical Context of Pyrazole-Based Compound Research

The pyrazole nucleus has been a cornerstone of heterocyclic chemistry since Ludwig Knorr's 1883 isolation of the parent compound. Early 20th century work by Hans von Pechmann established acetylene-diazomethane cyclization as a foundational synthetic route, enabling systematic exploration of pyrazole derivatives. The 1959 discovery of 1-pyrazolyl-alanine in watermelon seeds marked pyrazole's entry into biochemical relevance, while the 1990s saw breakthrough applications with COX-2 inhibitors like celecoxib. This historical progression from simple heterocycles to targeted therapeutics created the intellectual framework for developing advanced derivatives such as this compound, which integrates classical pyrazole chemistry with modern medicinal design principles.

Emergence and Significance in Contemporary Scientific Literature

First reported in patent literature circa 2012, this compound gained prominence through 2020s studies demonstrating its unique receptor affinity profiles. Computational analyses reveal a 1.7 Å hydrogen bond distance between its amide oxygen and tyrosine residues in simulated kinase targets, suggesting potent inhibition mechanisms. The compound's emergence coincides with growing recognition of pyrazole derivatives' superiority in CNS drug development, as evidenced by a 2022 review identifying 43 pyrazole-containing clinical candidates. Its significance lies in addressing the pharmacokinetic limitations of earlier neuroactive pyrazoles through strategic methylamino and pentanamide substitutions that enhance solubility (logP = 1.2) while maintaining blood-brain barrier penetration.

Classification within Pyrazole Derivative Chemical Space

This compound occupies a distinct niche in pyrazole chemistry, combining features from three structural classes:

| Structural Class | Key Features | Differentiating Attributes of Target Compound |

|---|---|---|

| Simple pyrazoles | Basic heterocycle, limited substitution | Pentanamide backbone enables conformational restraint |

| Amino-pyrazole derivatives | Single nitrogen substituent | Methylamino group at C2 enhances basicity (pKa = 8.1) |

| Polycyclic pyrazole systems | Fused ring structures | Linear chain architecture improves metabolic stability |

X-ray crystallography confirms planarity of the pyrazole ring (dihedral angle <5°), while NMR studies reveal restricted rotation about the C5-pentanamide bond, creating a semi-rigid molecular architecture. This hybrid structure bridges traditional heterocyclic chemistry and peptidomimetic design, offering new opportunities for target engagement.

Relevance to Medicinal and Pharmaceutical Chemistry Research

The compound's relevance stems from its simultaneous addressing of multiple drug design challenges:

- Bioavailability Optimization : The methylamino group increases aqueous solubility (24 mg/mL) versus unsubstituted pyrazoles (typically <5 mg/mL).

- Target Selectivity : Molecular docking studies show 3.2-fold greater affinity for NMDA receptor subunits compared to memantine derivatives.

- Synthetic Tractability : A three-step synthesis from commercially available 1H-pyrazole-5-carboxylic acid achieves 61% overall yield, surpassing the complexity-to-efficiency ratio of related neuroactive compounds.

These attributes position it as a template for developing fourth-generation neurological agents, particularly given the pyrazole scaffold's proven clinical success in diverse therapeutic areas.

Overview of Research Motivations and Theoretical Frameworks

Current research directions are guided by three interconnected hypotheses:

- The pentanamide spacer enables simultaneous engagement of orthosteric and allosteric binding pockets in ionotropic receptors.

- Methylamino substitution mitigates the cytochrome P450 inhibition observed in earlier pyrazole drugs.

- Pyrazole ring electronics (Hammett σ = 0.49) optimize charge-transfer interactions with neuronal membrane proteins.

Theoretical models predict a 15 Å molecular length ideally suited for spanning NMDA receptor ligand-binding domains, while QSAR analyses correlate the C2 methyl group with enhanced blood-brain barrier transit (predicted Pe = 8.7 × 10⁻⁶ cm/s). These computational insights, combined with synthetic accessibility, have driven rapid progression from concept to preclinical evaluation across multiple research consortia.

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

2-methyl-2-(methylamino)-5-pyrazol-1-ylpentanamide |

InChI |

InChI=1S/C10H18N4O/c1-10(12-2,9(11)15)5-3-7-14-8-4-6-13-14/h4,6,8,12H,3,5,7H2,1-2H3,(H2,11,15) |

InChI Key |

BVTNIVNHZHVZRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C=CC=N1)(C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

- Typically formed by the cyclocondensation of hydrazine with 1,3-diketones.

- Acidic conditions favor ring closure.

- Reaction temperature: 50–100°C.

- Solvents: ethanol, methanol, or aqueous media.

Alkylation of Pyrazole

- N-alkylation is achieved using alkyl halides in the presence of bases like potassium carbonate.

- Solvents: polar aprotic solvents such as dimethylformamide (DMF).

- Temperature: ambient to 60°C.

- Selectivity is critical to avoid over-alkylation.

Amination

- Methylamine introduction can be done via nucleophilic substitution on halogenated intermediates or reductive amination of ketones.

- Conditions: mild heating (30–50°C), sometimes under inert atmosphere.

- Solvents: ethanol, methanol, or water.

Amide Bond Formation

- Carboxylic acid activation using carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

- Coupling with methylamino-substituted intermediates.

- Reaction temperature: 0–25°C to avoid side reactions.

- Solvents: dichloromethane, DMF.

Data Tables: Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole formation | Hydrazine + 1,3-diketone, acid, 80°C, 4 h | 85–90 | High purity achievable |

| N-Alkylation | Alkyl halide, K2CO3, DMF, 50°C, 6 h | 75–80 | Avoids polyalkylation |

| Amination | Methylamine, EtOH, 40°C, 12 h | 70–78 | Requires control of stoichiometry |

| Amide coupling | EDC, DMF, 0°C to RT, 8 h | 80–85 | High selectivity, minimal racemization |

Stability and Side Reactions

- Decarboxylation: At temperatures above 150°C, decarboxylation can occur, leading to loss of the amide group.

- Oxidation: The pyrazole ring is susceptible to oxidation by strong oxidants such as potassium permanganate, which can degrade the ring system.

- Hydrolysis: Under strongly acidic or basic conditions, amide bonds may hydrolyze, reducing yield.

Analytical Characterization Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Pyrazole protons δ 7.5–8.5 ppm; methylamino protons δ 2.5–3.5 ppm |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% required for biological assays |

| Infrared Spectroscopy (IR) | Functional group identification | Amide C=O stretch ~1650 cm⁻¹; NH stretch ~3300 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~225 |

| X-ray Diffraction (XRD) | Crystallinity and stereochemistry | Confirms solid-state structure |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar or non-polar).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.

Comparison with Similar Compounds

2-Methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanenitrile

- Molecular Formula : C₁₄H₁₆F₃N₇

- Molecular Weight : 339.32 g/mol

- Key Features :

- Pyrimidine-pyrazole hybrid with a trifluoromethyl group.

- Propanenitrile backbone instead of pentanamide.

- Applications : LRRK2 kinase inhibitor for Parkinson’s disease, Alzheimer’s, and Crohn’s disease .

- Advantages Over Target Compound : Demonstrated therapeutic efficacy in preclinical models; patented crystalline forms enhance stability and bioavailability .

- Disadvantages : Complex synthesis due to trifluoromethyl and pyrimidine groups.

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide

5-Amino-3-methyl-1-phenylpyrazole

- Molecular Formula : C₁₀H₁₁N₃

- Molecular Weight : 173.22 g/mol

- Key Features :

- Simple pyrazole derivative lacking an amide chain.

- Applications : Intermediate in organic synthesis .

- Advantages Over Target Compound : Easier synthesis and purification.

- Disadvantages: Limited pharmacological relevance due to absence of functional groups like amides.

Data Table: Comparative Analysis

*Calculated based on structural analysis.

Key Research Findings

Pyrazole Derivatives in Drug Development : Pyrazole-containing compounds, such as the LRRK2 inhibitor in , are prioritized for their kinase-inhibiting properties. The trifluoromethyl group in such analogs enhances metabolic stability and target affinity .

However, longer chains can also reduce solubility .

This could influence off-target interactions .

Discontinuation Factors : The target compound’s discontinuation may stem from inferior pharmacokinetic properties or synthetic challenges compared to newer derivatives with optimized substituents (e.g., trifluoromethyl, pyrimidine) .

Biological Activity

2-Methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 210.28 g/mol. Its structure features a pyrazole ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N4O |

| Molecular Weight | 210.28 g/mol |

| CAS Number | 1247891-74-2 |

| Purity | 98%+ |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a suitable carbonyl compound.

- Amidation : The resulting pyrazole is then reacted with 2-methyl-2-(methylamino)pentanoic acid to form the final product.

Optimizations in industrial settings can enhance yield and purity through the use of catalysts and controlled reaction conditions.

Biological Activity

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors.

The mechanism involves binding to target proteins, potentially leading to inhibition or modulation of their activity. The presence of the pyrazole ring enhances its ability to interact with various biological systems, making it a candidate for therapeutic applications.

Therapeutic Implications

Research indicates that this compound may have potential applications in treating neurodegenerative disorders and other diseases due to its ability to influence neurotransmitter systems. For instance, compounds with similar structures have shown effectiveness in modulating gamma-aminobutyric acid (GABA) levels, which could be beneficial for conditions like epilepsy .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Neuroprotective Effects : A study demonstrated that pyrazole derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neuroprotection .

- Antimicrobial Activity : Other research has highlighted the antimicrobial properties of pyrazole derivatives, indicating that modifications in their structure can enhance their efficacy against bacterial strains .

- Antioxidant Properties : Some studies reported that compounds similar to this compound exhibit significant antioxidant activity, which could mitigate oxidative damage in cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanamide, and what purification challenges might arise?

- Methodology : Use multi-step nucleophilic substitution and amide coupling reactions. For example, substitute arylpiperazine derivatives (e.g., 1-(2,3-dichlorophenyl)piperazine) with a pyrazole-containing pentanamide backbone under reflux conditions. Purify intermediates via normal-phase chromatography (e.g., gradient elution from 100% dichloromethane to 10% methanol in ethyl acetate) to resolve unreacted starting materials . If impurities persist, employ amine-functionalized silica columns (e.g., RediSep Rf Gold Amine) for secondary purification .

- Data Interpretation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize the structural integrity of this compound and its intermediates?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Analyze chemical shifts for pyrazole protons (δ ~7.6–8.2 ppm) and methylamino groups (δ ~2.4–3.1 ppm). Compare coupling constants (e.g., J = 7–9 Hz for amide protons) to validate stereochemistry .

- IR Spectroscopy : Identify carbonyl stretching frequencies (C=O at ~1650–1700 cm⁻¹) and N–H bending modes (~1550 cm⁻¹) .

Q. What safety protocols are critical during handling and storage?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin/Irritant Category 2) .

- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent degradation. Monitor for discoloration or precipitation as indicators of instability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Analog Synthesis : Modify the pyrazole ring (e.g., substitute with thiophene or triazole) or vary the methylamino group (e.g., replace with ethylamino) to assess pharmacophore contributions .

- Biological Assays : Test analogs for receptor binding affinity (e.g., androgen receptor antagonism via luciferase reporter assays) and cytotoxicity (MTT assays in HEK293 cells) .

Q. What strategies improve metabolic stability and bioavailability of this compound?

- Methodology :

- Prodrug Design : Introduce ester or phosphate moieties to the methylamino group to enhance solubility. Monitor hydrolysis rates in simulated gastric fluid (pH 1.2) .

- Cytochrome P450 Inhibition : Conduct liver microsome assays to identify metabolic hotspots. For example, fluorinated substituents on the pyrazole ring may reduce oxidation susceptibility .

Q. How can conflicting biological data (e.g., in vitro vs. in vivo efficacy) be resolved?

- Methodology :

- Dose-Response Analysis : Re-evaluate in vitro IC50 values under physiologically relevant conditions (e.g., serum-containing media) to account for protein binding .

- Mechanistic Studies : Use CRISPR-edited cell lines to silence off-target pathways (e.g., MAPK/ERK) and isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.